Pahutoxin (CAS 27742-14-9), structurally defined as the choline chloride ester of 3-acetoxyhexadecanoic acid, is a specialized amphipathic natural product originally isolated from marine boxfish [1]. In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for marine toxicology, hemolytic assays, and surfactant modeling[2]. Unlike generic quaternary ammonium compounds that rely solely on non-specific membrane disruption, Pahutoxin possesses a distinct structural motif that enables targeted, receptor-mediated activity at concentrations well below its critical micelle concentration [2]. This dual functionality makes it an indispensable reagent for researchers requiring a structurally exact baseline to differentiate between general detergency and specific biochemical binding pathways [1].
Substituting Pahutoxin with generic synthetic cationic detergents or shorter-chain choline esters fundamentally compromises assay validity and reproducibility [1]. While standard quaternary ammonium compounds induce cell lysis and toxicity strictly through general surfactant-driven membrane disruption, Pahutoxin operates via a highly specific, receptor-mediated pathway [2]. Furthermore, utilizing synthetic analogs with shorter aliphatic chains—such as C9 (pelargonic), C12 (lauric), or C14 (myristic) derivatives—results in a drastic, quantifiable reduction in both hemolytic and ichthyotoxic activities [1]. For procurement purposes, failing to source the exact C16 compound ensures that the material will lack the specific binding affinity required for standardized toxicological and receptor-binding assays, rendering cheaper generic surfactants useless for targeted modeling [2].
A critical differentiator for Pahutoxin in toxicological assays is its ability to induce effects independently of its surfactant properties. Research demonstrates that Pahutoxin's lethal concentration is approximately 1.5 orders of magnitude below its critical micelle concentration (CMC) of 69 µM [1]. In contrast, generic synthetic cationic long-chain quaternary ammonium detergents require concentrations at or above their CMC to induce membrane disruption [1].
| Evidence Dimension | Lethal concentration relative to Critical Micelle Concentration (CMC) |
| Target Compound Data | Active at ~1.5 orders of magnitude below its 69 µM CMC (<3 µM) |
| Comparator Or Baseline | Generic quaternary ammonium detergents (Activity strictly dependent on reaching CMC, typically >60 µM) |
| Quantified Difference | Pahutoxin exhibits potent activity at <3 µM, proving non-surfactant receptor-mediated action, whereas generic detergents require reaching their CMC threshold. |
| Conditions | In vivo marine toxicity assays and liposomal/seawater partition modeling |
Buyers must procure Pahutoxin to study specific receptor-mediated pathways, as generic detergents will only yield non-specific, CMC-dependent membrane lysis.
The exact C16 aliphatic chain of Pahutoxin is non-negotiable for maintaining baseline hemolytic and toxicological profiles. When compared to synthesized shorter-chain analogs (C9, C12, and C14 3-acetoxy esters), the C16 Pahutoxin demonstrates maximum potency [1]. Decreasing the aliphatic chain length, even with all other structural features identical, results in a marked, quantitative decrease in both toxicity and hemolytic ability [1].
| Evidence Dimension | Hemolytic and ichthyotoxic potency retention |
| Target Compound Data | Pahutoxin (C16 palmitic acid derivative) maintains 100% baseline potency |
| Comparator Or Baseline | C9, C12, and C14 synthetic analogs (Exhibit marked decrease in activity) |
| Quantified Difference | Shorter chain analogs fail to replicate the high specific hemolytic activity of the C16 parent compound. |
| Conditions | Standardized fish lethality and erythrocyte hemolysis bioassays |
Sourcing the exact C16 compound is critical for assay reproducibility, as shorter-chain analogs cannot serve as functional equivalents in hemolysis or toxicity screening.
Pahutoxin offers a unique biophysical profile by decoupling receptor binding from generic lipid partitioning. It exhibits a notably low liposomal/seawater partition coefficient of 62-85, yet demonstrates equilibrium saturation binding to specific external receptors on target membranes [1]. In contrast, standard amphipathic marine toxins (e.g., saponins) rely heavily on high lipid partitioning to achieve membrane disruption[1].
| Evidence Dimension | Liposomal/seawater partition coefficient and membrane binding mechanism |
| Target Compound Data | Low partition coefficient of 62-85 with specific receptor saturation |
| Comparator Or Baseline | Standard amphipathic toxins (High lipid partitioning required for non-specific disruption) |
| Quantified Difference | Pahutoxin achieves targeted toxicity despite a low partition coefficient (62-85), bypassing the need for high lipid solubility. |
| Conditions | Equilibrium saturation binding assays on gill membranes vs. liposome partitioning |
This ensures researchers are utilizing a compound that isolates receptor-mediated mechanisms from general lipid partitioning, which is crucial for advanced biophysical modeling.
Due to its unique C16 structure and specific receptor-mediated toxicity, Pahutoxin is the required analytical standard for quantifying defensive secretions in marine biological studies and validating ichthyotoxic mechanisms[1].
Pahutoxin is uniquely suited for specialized toxicological assays targeting gill membrane receptors, as its activity occurs well below its critical micelle concentration, allowing researchers to decouple specific binding from general surfactant-driven cell lysis [1].
Because it exhibits a low liposomal/seawater partition coefficient while maintaining high biological potency, Pahutoxin serves as an ideal model compound in biophysics for studying amphipathic molecules that do not rely on high lipid partitioning for membrane activity [1].